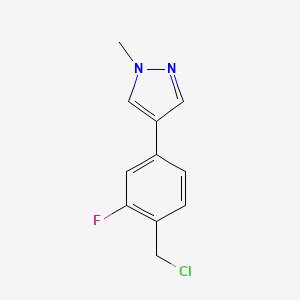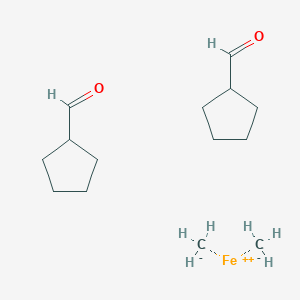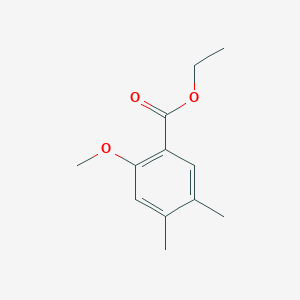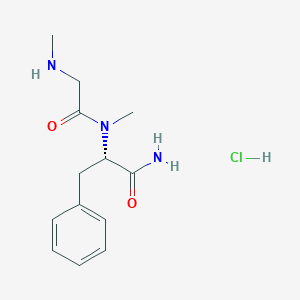
N-Methylglycyl-Na-methyl-L-phenylalaninamide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride is a chemical compound with the molecular formula C13H20ClN3O2 and a molecular weight of 285.77 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride typically involves the reaction of N-methylglycine with Na-methyl-L-phenylalanine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mécanisme D'action
The mechanism of action of N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methylglycyl-Na-methyl-L-phenylalaninamide
- N-Methylglycyl-Na-methyl-L-phenylalaninamide acetate
- N-Methylglycyl-Na-methyl-L-phenylalaninamide sulfate
Uniqueness
N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C13H20ClN3O2 |
|---|---|
Poids moléculaire |
285.77 g/mol |
Nom IUPAC |
(2S)-2-[methyl-[2-(methylamino)acetyl]amino]-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-15-9-12(17)16(2)11(13(14)18)8-10-6-4-3-5-7-10;/h3-7,11,15H,8-9H2,1-2H3,(H2,14,18);1H/t11-;/m0./s1 |
Clé InChI |
TYCZMQBMEWJRPH-MERQFXBCSA-N |
SMILES isomérique |
CNCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N.Cl |
SMILES canonique |
CNCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


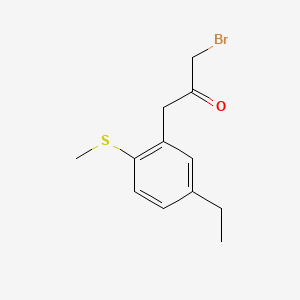
![2-Oxaspiro[3.4]octan-6-amine](/img/structure/B14039760.png)
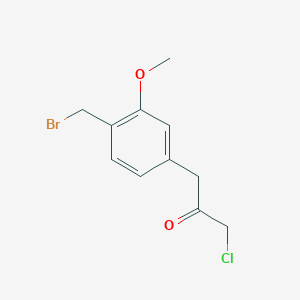
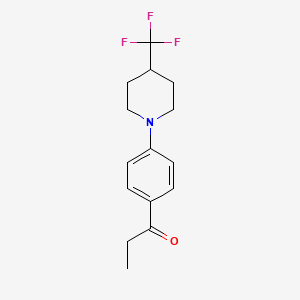
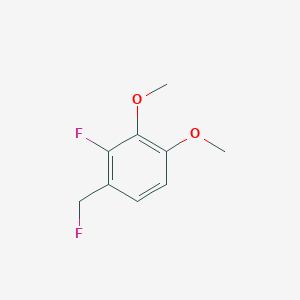
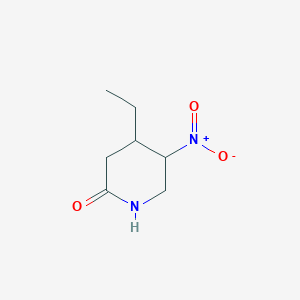
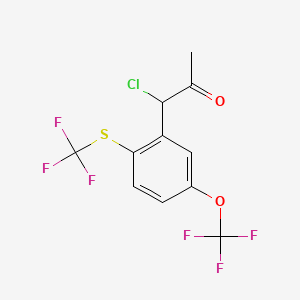


![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
